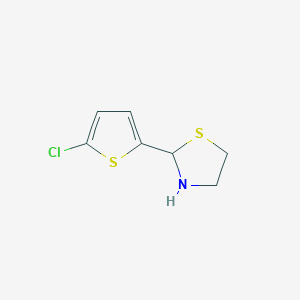

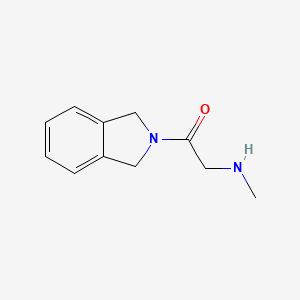

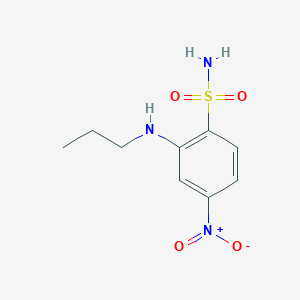

![molecular formula C12H18N2 B1469103 1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine CAS No. 1343917-37-2](/img/structure/B1469103.png)

1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine

説明

Molecular Structure Analysis

Azetidines are four-membered saturated heterocycles containing one nitrogen atom . The specific structure of DMMA would include a four-membered azetidine ring with a 3,4-dimethylphenylmethyl group attached.Physical And Chemical Properties Analysis

Amines, including azetidine derivatives, are known for their basicity. The basicity of an amine can be influenced by the presence of an aromatic ring, which can decrease the basicity due to its electron withdrawing properties .科学的研究の応用

Azetidinone Analogs in Medicinal Chemistry

- Antimicrobial and Antitubercular Activities : The synthesis of 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one analogs reveals significant antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This indicates a potential for designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Chemical Synthesis and Reactions

Synthesis and Reactivity : Azetidines, including azetidin-2-ones, are used in chemical synthesis due to their thermal stability and ease of handling. They are involved in various chemical reactions, leading to the formation of useful compounds like amides, alkenes, amines, piperidines, pyrrolidines, pyrroles, and more. Their synthesis from acyclic precursors and reactions with electrophiles and nucleophiles highlight their versatility in chemical synthesis (Singh et al., 2008).

Formation of Heterocyclic Compounds : 1,3-diazabuta-1,3-diene derivatives, including azetidinone types, react with various agents to form diverse heterocyclic compounds. These reactions demonstrate the utility of azetidinone derivatives in the formation of complex molecular structures (Matsuda et al., 1976).

Pharmaceutical Applications

Antidepressant and Nootropic Agents : Azetidinone derivatives, synthesized through novel methods, exhibit antidepressant and nootropic activities. This demonstrates the potential of azetidinone skeleton as a central nervous system (CNS) active agent, opening avenues for developing potent CNS active agents for therapeutic use (Thomas et al., 2016).

Antibacterial and Antifungal Activities : Microwave-assisted synthesis of nitrogen and sulfur-containing azetidinone derivatives shows their efficacy as antibacterial and antifungal agents. This highlights the role of azetidinone derivatives in developing new antimicrobial compounds (Mistry & Desai, 2006).

Materials Science and Polymer Chemistry

- Nonlinear Optical Hyperbranched Polymers : The creation of new hyperbranched polymeric structures from azetidine-2,4-dione demonstrates their utility in nonlinear optical materials, indicating their significance in advanced materials science (Chang et al., 2007).

Further Application Areas

Synthesis of Amino Acid Derivatives : Chiral donor–acceptor azetines, derived from azetidines, are used for the synthesis of amino acid derivatives. This process is significant in the fields of chemistry and biology, particularly in the synthesis of peptides and natural products (Marichev et al., 2019).

Gas-Phase Basicities Study : Understanding the gas-phase basicities of azetidines and β-lactams provides insights into their chemical behavior. This knowledge is crucial in various fields of chemistry, including analytical and physical chemistry (Abboud et al., 1992).

作用機序

Azetidines are a class of organic compounds characterized by a four-membered ring structure. They are known for their reactivity and selectivity, making them valuable in a wide range of applications . Azetidines are considered important in medicinal chemistry due to their ubiquity in natural products and their potential in peptidomimetic and nucleic acid chemistry .

The synthetic chemistry of azetidines constitutes an important yet undeveloped research area . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .

特性

IUPAC Name |

1-[(3,4-dimethylphenyl)methyl]azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-9-3-4-11(5-10(9)2)6-14-7-12(13)8-14/h3-5,12H,6-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVFRQIAKOPJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CC(C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

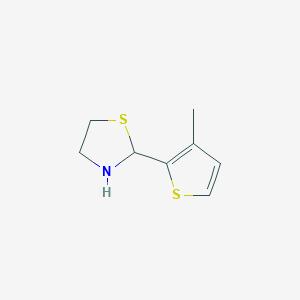

amine](/img/structure/B1469023.png)

![N-[(2,4-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1469040.png)